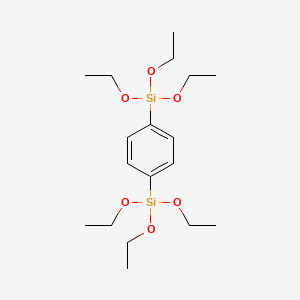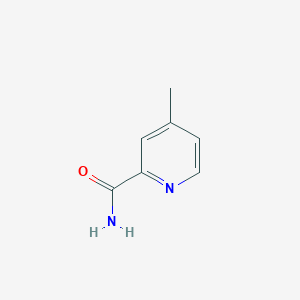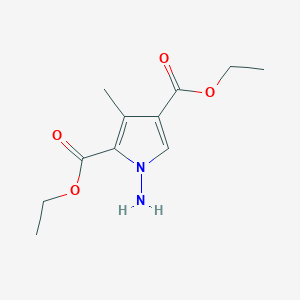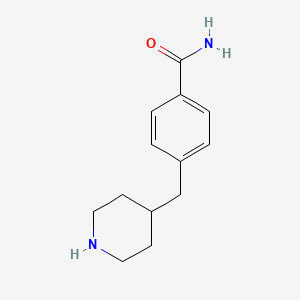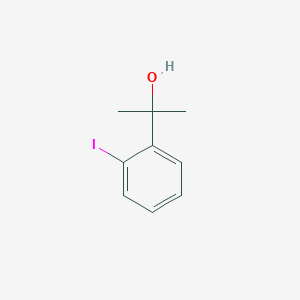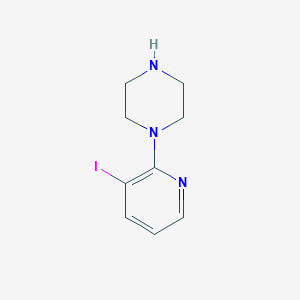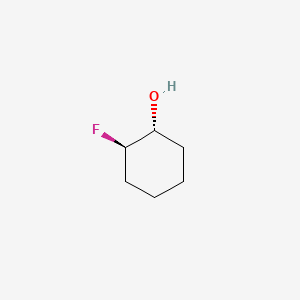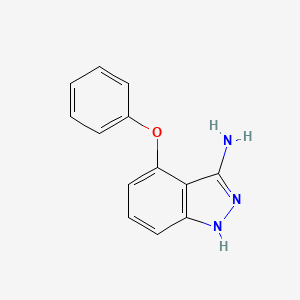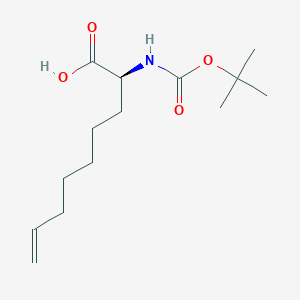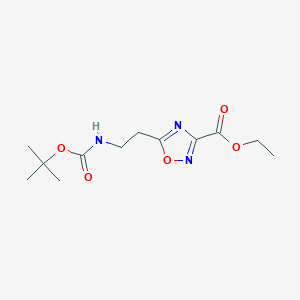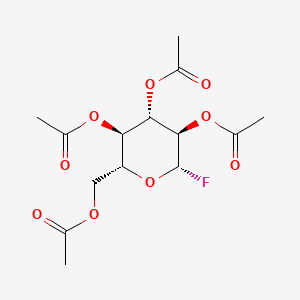
beta-D-Glucopyranosyl fluoride tetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-Glucopyranosyl fluoride tetraacetate is a complex chemical compound with a variety of physical, chemical, and biological properties. It has an empirical formula of C14H19FO9 and a molecular weight of 350.29 .
Molecular Structure Analysis
The molecular structure of beta-D-Glucopyranosyl fluoride tetraacetate can be represented by the SMILES stringCC(=O)OC[C@H]1OC@@HC@H=O)C@@H=O)[C@@H]1OC(C)=O and the InChI 1S/C14H19FO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1 . Physical And Chemical Properties Analysis
Beta-D-Glucopyranosyl fluoride tetraacetate has a melting point of 80-85°C (lit.) . It has an optical activity of [α]23/D +21°, c = 1 in chloroform .Aplicaciones Científicas De Investigación
Immunopotentiating Activity of Beta-Glucans
Beta-glucans with beta-D-glucopyranosyl units demonstrate significant immunopotentiating activity, including antitumor, antibacterial, antiviral, anticoagulatory, and wound healing activities. The specific structure of the beta-glucan backbone, particularly the degree of branching and the presence of triple helical structures from high molecular weight polymers, plays a crucial role in this activity. These compounds activate various immune responses, such as cytotoxic macrophages, helper T cells, NK cells, and the alternative complement pathway (Bohn & BeMiller, 1995).
Respiratory Health and Beta-Glucans
Studies on (1→3)-Beta-D-glucan suggest an association with airway inflammation and symptoms, highlighting their role in respiratory health. While results have been mixed, there's evidence suggesting that exposure to beta-glucans could impact respiratory symptoms, albeit the specific symptoms and underlying mechanisms remain to be fully elucidated. These findings underscore the need for further research using well-validated exposure assessment methods (Douwes, 2005).
Metabolic and Pharmaceutical Aspects
The role of fluorine in drug design, including compounds like beta-D-Glucopyranosyl fluoride tetraacetate, is crucial due to its impact on physicochemical properties and metabolic pathways. The introduction of fluorine into molecules can influence their distribution, disposition, and metabolic fate, leveraging the strength of the C-F bond for the design of mechanism-based enzyme inhibitors and affecting the metabolic profile of fluorinated compounds (Johnson et al., 2020).
Structural and Functional Characteristics of Beta-Glucans
The structure of beta-glucans, consisting of beta-D-glucopyranosyl residues linked by 1,3 and 1,4 glycosidic bonds, significantly influences their physicochemical and physiological properties. These properties include solubility, viscosity, gelation, and health benefits, such as immune system enhancement. The extraction and purification methods for beta-glucans vary depending on the source, affecting yield, purity, and functional attributes (Hu et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXATNWYELAACC-RKQHYHRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)F)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472545 |
Source


|
| Record name | beta-D-Glucopyranosyl fluoride tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-D-Glucopyranosyl fluoride tetraacetate | |
CAS RN |
2823-46-3 |
Source


|
| Record name | beta-D-Glucopyranosyl fluoride tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


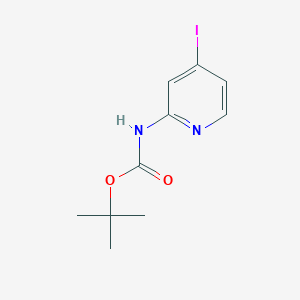
![Tris[2-(2,4-difluorophenyl)pyridine]iridium(III)](/img/structure/B1313308.png)
acetic acid](/img/structure/B1313310.png)
